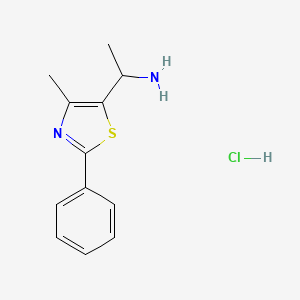

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Description

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS: 1197519-74-6) is a thiazole-derived compound with a molecular formula of C₁₂H₁₅ClN₂S and a molecular weight of 254.78 g/mol . Its structure features:

- A 1,3-thiazole core substituted with a methyl group at position 4.

- A phenyl group at position 2.

- An ethylamine side chain at position 5, protonated as a hydrochloride salt.

This compound’s structural features make it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes where aromatic and amine functionalities are critical .

Properties

IUPAC Name |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.ClH/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10;/h3-8H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMDKZPHORNVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Thiazole Core Precursor: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one

The precursor ketone, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one , is synthesized via a Hantzsch-type condensation involving 3-chloro-2,4-pentanedione and thiobenzamide in absolute ethanol. The reaction is conducted by refluxing the mixture for 8 hours, followed by cooling, precipitation, neutralization with sodium acetate, filtration, and crystallization from ethanol. This method achieves a high yield of approximately 90% with a melting point of 68-69 °C, consistent with literature values.

| Parameter | Details |

|---|---|

| Starting materials | 3-chloro-2,4-pentanedione, thiobenzamide |

| Solvent | Absolute ethanol |

| Reaction time | 8 hours |

| Temperature | Reflux |

| Work-up | Cooling, precipitation, neutralization with sodium acetate, crystallization |

| Yield | ~90% |

| Melting point | 68-69 °C |

Alternative Synthetic Routes and Related Compounds

Research also documents the synthesis of structurally related thiazole ethanone and ethanamine derivatives with various substituents, which provide insights into optimization and modifications of the preparation method:

- Cyclocondensation reactions involving α-bromoacyl derivatives and thioamides under reflux in acetic acid or acetone yield substituted thiazoles with good selectivity and yields.

- The ethanone intermediates are often converted to amines by nucleophilic substitution or reductive amination, followed by chromatographic purification and characterization by NMR and mass spectrometry.

- The preparation of hydrochloride salts typically involves direct acidification of the free amine with hydrochloric acid in suitable solvents.

Summary Table of Preparation Methods

Analytical and Characterization Data

- NMR Spectroscopy : Characteristic signals for thiazole protons and methyl groups confirm ring formation; amine protons observed post-reductive amination.

- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights.

- Melting Points : Consistent with literature values for intermediates and final hydrochloride salts.

- Chromatography : Silica gel flash chromatography used for purification of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable study published in Cancer Letters highlighted its efficacy against breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Material Science Applications

Polymer Chemistry

In material science, thiazole derivatives like this compound have been used as additives in polymer formulations to enhance thermal stability and mechanical properties. Research shows that incorporating 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride into polyvinyl chloride (PVC) matrices improved the material's resistance to thermal degradation.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it was tested against acetylcholinesterase (AChE), showing promising results that could lead to therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of the compound.

- Method : Disc diffusion method against standard bacterial strains.

- Results : Zone of inhibition measured at 15 mm for E. coli and 18 mm for S. aureus.

-

Anticancer Mechanism Investigation

- Objective : To assess the apoptotic effects on MCF-7 breast cancer cells.

- Method : Flow cytometry analysis post-treatment with varying concentrations.

- Results : Significant increase in apoptotic cells at higher concentrations (p < 0.05).

-

Thermal Stability Enhancement in Polymers

- Objective : To determine the effect on PVC stability.

- Method : Thermogravimetric analysis (TGA).

- Results : Increased thermal degradation temperature by approximately 20°C with additive inclusion.

Mechanism of Action

The mechanism by which 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities with analogous thiazole derivatives:

Key Observations:

- Phenyl vs. Furan/Amino Groups: The phenyl group in the target compound (position 2) enhances π-π stacking interactions, which are absent in furan-containing derivatives () or amino-substituted analogs ().

- Ethylamine Position: Ethylamine at position 5 (target) vs.

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility but may differ in bioavailability compared to mono-hydrochloride forms .

Physicochemical Properties

| Property | Target Compound | 2-(4-Methyl-thiazol-5-yl)ethylamine diHCl | 4-Amino-2-methyl-5-phenylthiazole HCl |

|---|---|---|---|

| Molecular Weight | 254.78 | 215.14 | 226.72 |

| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (higher polarity) | ~2.1 |

| Solubility | Moderate (HCl salt) | High (dihydrochloride) | Low (limited by phenyl group) |

| Melting Point | Not reported | Not reported | Not reported |

- Lipophilicity : The target compound’s phenyl group increases logP compared to dihydrochloride derivatives (), suggesting better membrane permeability .

- Solubility : Dihydrochloride salts () are more water-soluble, advantageous for injectable formulations but less suitable for blood-brain barrier penetration .

Biological Activity

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial efficacy, and potential therapeutic applications.

Synthesis

The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of appropriate thiazole precursors with amines. The compound can be characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride. The following table summarizes key findings regarding its antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.5 mg/mL |

| Escherichia coli | 0.5 mg/mL | 1.0 mg/mL |

| Candida albicans | 0.2 mg/mL | 0.4 mg/mL |

| Aspergillus niger | 0.11 mg/mL | 0.23 mg/mL |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential .

Case Studies

In a study published in MDPI , researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity. Among these, the compound demonstrated notable efficacy against Staphylococcus aureus, with an MIC of 0.25 mg/mL . Another study highlighted its effectiveness against Candida albicans, showcasing its potential as an antifungal agent .

The biological activity of thiazoles is often attributed to their ability to interfere with microbial cell wall synthesis and inhibit key metabolic pathways. For instance, the presence of the thiazole ring enhances the interaction with bacterial enzymes, leading to increased permeability and eventual cell death .

Therapeutic Applications

Given its promising antimicrobial properties, 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride could be explored for various therapeutic applications:

- Antibiotic Development : Its broad-spectrum activity makes it a candidate for developing new antibiotics to combat resistant strains.

- Antifungal Treatments : Its efficacy against fungal pathogens positions it as a potential treatment for fungal infections.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis. Key steps include:

- Thiazole core assembly : Reacting thiourea derivatives with α-halo ketones (e.g., 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone, as in ) under controlled temperature (60–80°C) in ethanol or THF .

- Amine functionalization : Reduction of the ketone group to a primary amine using NaBH₄ or LiAlH₄, followed by hydrochloride salt formation via HCl gas or aqueous HCl .

- Optimization : Critical parameters include solvent polarity (e.g., ethanol for polar intermediates), catalyst selection (e.g., Pd/C for hydrogenation), and purification via recrystallization or column chromatography .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and amine group integration. Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 249.08 for C₁₂H₁₃N₂S·HCl) and fragmentation patterns .

- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) within ±0.3% deviation .

Basic: What are the key solubility and stability considerations for this hydrochloride salt in experimental settings?

Methodological Answer:

- Solubility : Hydrochloride salts are typically soluble in polar solvents (water, methanol) but less so in non-polar solvents (hexane). Pre-screen solvents via saturation solubility tests at 25°C .

- Stability : Store under inert atmosphere (N₂/Ar) at 4°C to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational methods like DFT or molecular docking predict the compound’s reactivity or biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and Fukui indices, identifying nucleophilic/electrophilic sites on the thiazole ring .

- Molecular Docking : Perform rigid/flexible docking (e.g., AutoDock Vina) against targets like serotonin receptors, leveraging the amine group’s hydrogen-bonding potential. Validate docking poses with MD simulations .

Advanced: What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Crystallographic Validation : Use SHELX to refine single-crystal X-ray diffraction (SCXRD) data, resolving discrepancies in bond lengths/angles (e.g., thiazole C-S-C vs. DFT-predicted values) .

- Solvent Correction : Account for solvent effects in NMR calculations (e.g., IEFPCM model in Gaussian) to align experimental and theoretical shifts .

Advanced: How does the thiazole ring’s substitution pattern influence the compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare analogs from (e.g., methyl vs. ethyl substitutions). The 4-methyl group enhances lipophilicity (logP ~2.5), while the phenyl ring at position 2 modulates π-π stacking with aromatic residues in target proteins .

- Bioisosteric Replacement : Replace the thiazole with oxadiazole (e.g., ) to assess changes in metabolic stability .

Advanced: What crystallographic techniques are suitable for determining its solid-state structure?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation (acetone/water) to obtain diffraction-quality crystals.

- Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.

- Refinement : Apply SHELXL for least-squares refinement, achieving R1 < 5% for high-resolution data (<1.0 Å). Analyze intermolecular interactions (e.g., N-H···Cl hydrogen bonds) via Mercury .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.